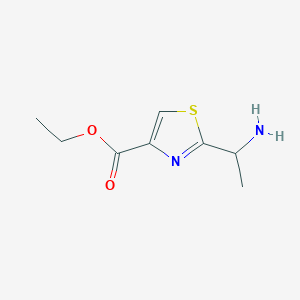
ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE
描述
ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE: is a heterocyclic compound that contains a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE typically involves the reaction of ethyl 2-bromoacetate with thioamide derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed.
化学反应分析
Types of Reactions:
Oxidation: ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, ethanol.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles.
科学研究应用
Chemistry: ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE is used as a building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its thiazole ring is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial activity.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its incorporation into polymer chains can enhance the thermal and mechanical properties of the resulting materials.
作用机制
The mechanism of action of ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
相似化合物的比较
Thiazole: A basic heterocyclic compound with a similar ring structure.
Benzothiazole: Contains a fused benzene and thiazole ring, used in various applications including as a corrosion inhibitor.
2-Aminothiazole: A thiazole derivative with an amino group, used in medicinal chemistry.
Uniqueness: ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester and aminoethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industry.
属性
IUPAC Name |
ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-13-7(10-6)5(2)9/h4-5H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHAKLFZRIHNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)
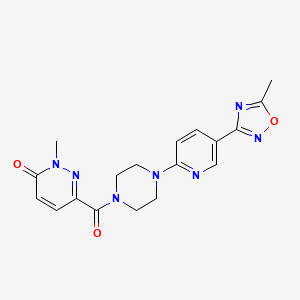
![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)
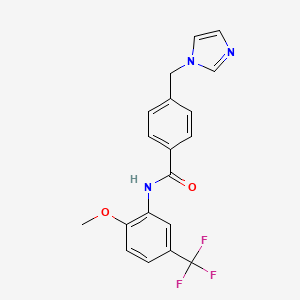
![4-[(Pyridin-3-ylmethyl)sulfanyl]aniline](/img/structure/B2964415.png)
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2964416.png)
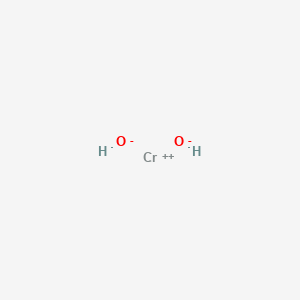

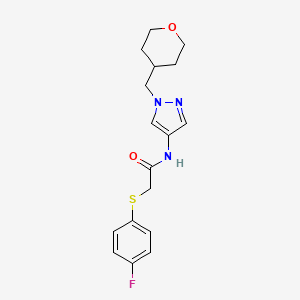
![N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2964424.png)
![1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B2964428.png)
![Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2964431.png)
![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide](/img/structure/B2964432.png)
